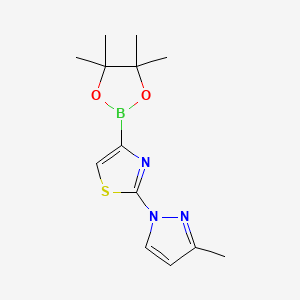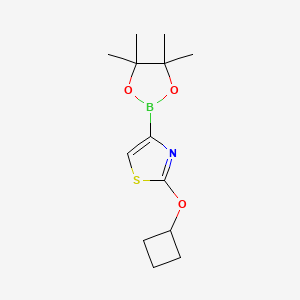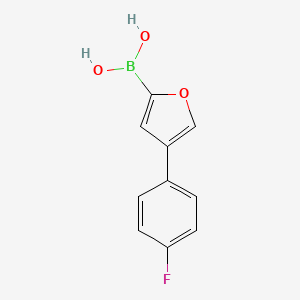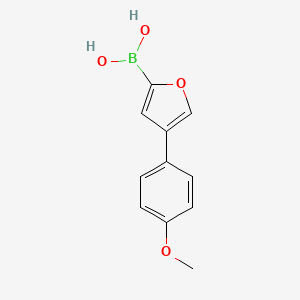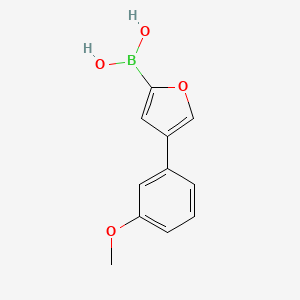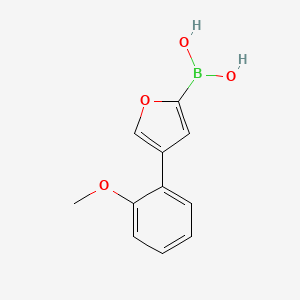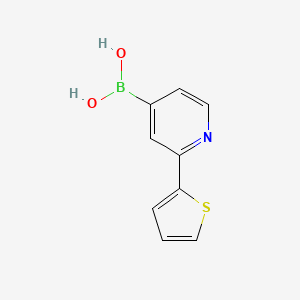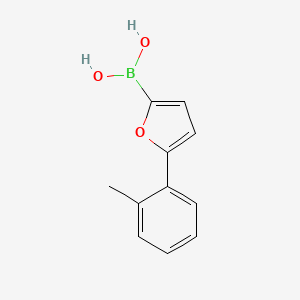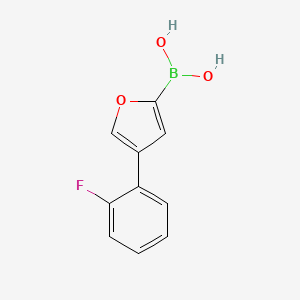
5-Phenylfuran-2-boronic acid; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylfuran-2-boronic acid (5-PFBA) is an organic compound with a molecular formula of C6H5BO2H. It is a boronic acid derivative of phenyl furan, and is commonly used in organic synthesis as a building block for various compounds. 5-PFBA has a wide range of applications in various scientific research areas, making it an important tool in the laboratory.
Aplicaciones Científicas De Investigación
5-Phenylfuran-2-boronic acid; 95% is used in a variety of scientific research applications, including the synthesis of polymers, the synthesis of organic molecules, and the study of enzyme inhibitors. It is also used in the synthesis of bioactive compounds, such as inhibitors of the enzyme cytochrome P450 and of various proteins. In addition, it is used in the synthesis of organic molecules, such as polymers, and in the study of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 5-Phenylfuran-2-boronic acid; 95% is still not fully understood. It is believed that the boronic acid group of 5-Phenylfuran-2-boronic acid; 95% binds to the active site of enzymes, which results in the inhibition of their activity. Additionally, it is thought that the phenyl group of 5-Phenylfuran-2-boronic acid; 95% may act as an electron acceptor, allowing the molecule to bind to the enzyme's active site.
Biochemical and Physiological Effects
5-Phenylfuran-2-boronic acid; 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 5-Phenylfuran-2-boronic acid; 95% inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 5-Phenylfuran-2-boronic acid; 95% has been shown to inhibit the activity of various proteins, including the enzyme acetylcholinesterase. Furthermore, 5-Phenylfuran-2-boronic acid; 95% has been shown to be an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Phenylfuran-2-boronic acid; 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a stable compound that is not easily degraded. Additionally, it is a relatively low-cost compound, making it an attractive option for research purposes. However, there are some limitations to its use in laboratory experiments. It is not water soluble, and it is not very soluble in organic solvents, making it difficult to use in aqueous solutions. Additionally, it is a relatively weak inhibitor of enzymes, making it difficult to use in enzyme inhibition studies.
Direcciones Futuras
There are several potential future directions for 5-Phenylfuran-2-boronic acid; 95% research. One potential direction is the development of new synthetic methods for the production of 5-Phenylfuran-2-boronic acid; 95%. Additionally, further research is needed to better understand the mechanism of action of 5-Phenylfuran-2-boronic acid; 95%, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 5-Phenylfuran-2-boronic acid; 95% in the synthesis of organic molecules and polymers. Finally, further research is needed to explore the potential of 5-Phenylfuran-2-boronic acid; 95% as an inhibitor of various enzymes, including cytochrome P450 and tyrosinase.
Métodos De Síntesis
The synthesis of 5-Phenylfuran-2-boronic acid; 95% involves the reaction of 2-furanboronic acid with phenylmagnesium bromide. The reaction is carried out in an inert atmosphere under anhydrous conditions, and the product is recovered by crystallization from aqueous ethanol. Alternatively, 5-Phenylfuran-2-boronic acid; 95% can be synthesized from 2-bromophenylboronic acid and a furan derivative, such as furfuryl alcohol, by a Suzuki coupling reaction.
Propiedades
IUPAC Name |
(5-phenylfuran-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYFPXRAQMIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylfuran-2-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

